

# Factor B-IN-5: A Comparative Analysis of Serine Protease Cross-reactivity

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## Compound of Interest

Compound Name: *Factor B-IN-5*

Cat. No.: *B15607877*

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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a detailed comparison of **Factor B-IN-5** (LNP023/lptacopan), a potent and selective small-molecule inhibitor of complement Factor B, against a panel of other serine proteases. The data presented here is crucial for interpreting experimental results and predicting potential off-target effects.

Factor B is a key serine protease in the alternative pathway (AP) of the complement system, a critical component of innate immunity. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases. **Factor B-IN-5** has emerged as a valuable tool for studying the role of Factor B in these processes and as a promising therapeutic candidate. Its utility, however, is intrinsically linked to its selectivity.

## Comparative Selectivity Profile of Factor B-IN-5

**Factor B-IN-5** (LNP023) has been demonstrated to be highly selective for Factor B. In a comprehensive screening panel, the compound showed negligible inhibition of other serine proteases at concentrations significantly higher than its IC50 for Factor B.<sup>[1]</sup> The following table summarizes the cross-reactivity data for **Factor B-IN-5** against a panel of serine proteases.

Serine Protease Target	% Inhibition at 10 $\mu$ M LNP023
Factor B	Potent Inhibition (IC <sub>50</sub> = 10 nM)
Factor D	No Inhibition
Cathepsin G	1%
Chymase	0%
Chymotrypsin	1%
Complement C1s	11%
Elastase (human neutrophil)	4%
Factor IXa	10%
Factor Xa	1%
Factor XIa	0%
Factor XIIa	0%
Granzyme B	1%
Kallikrein	0%
Plasmin	0%
Thrombin	0%
tPA (tissue plasminogen activator)	0%
Trypsin	3%
uPA (urokinase-type plasminogen activator)	0%

Data extracted from Schubart, A., et al. (2019). Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. Proceedings of the National Academy of Sciences, 116(16), 7926-7931. Supporting Information, Table S3.

## Experimental Protocols

The selectivity of **Factor B-IN-5** was determined using a combination of biochemical enzymatic assays. The general principles of these assays are outlined below.

## Factor B Enzymatic Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the Bb fragment of Factor B.

Materials:

- Purified human Factor B (FB)
- Purified human Complement Component 3b (C3b)
- Purified human Factor D (FD)
- Fluorogenic or chromogenic substrate specific for Bb
- Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing MgCl<sub>2</sub>)
- Test inhibitor (**Factor B-IN-5**)
- 384-well microplates
- Microplate reader (fluorometer or spectrophotometer)

Procedure:

- Formation of the C3 convertase (C3bBb):
  - Incubate purified human Factor B and C3b in the assay buffer to allow for the formation of the C3bB pro-convertase.
  - Add purified human Factor D to cleave Factor B into Ba and the enzymatically active Bb fragment, resulting in the formation of the C3bBb complex.
- Inhibitor Incubation:

- Add serial dilutions of **Factor B-IN-5** to the wells containing the pre-formed C3bBb complex.
- Incubate for a defined period to allow for inhibitor binding.
- Substrate Addition and Signal Detection:
  - Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate.
  - Monitor the change in fluorescence or absorbance over time using a microplate reader.
- Data Analysis:
  - Calculate the rate of substrate cleavage for each inhibitor concentration.
  - Determine the IC<sub>50</sub> value by fitting the dose-response data to a suitable equation.

## Serine Protease Selectivity Panel

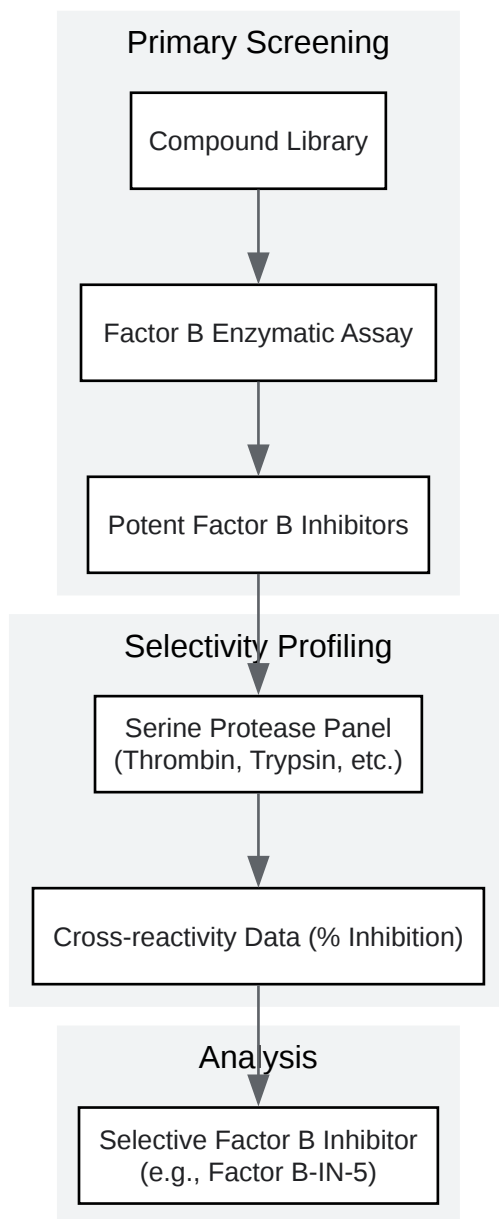
To assess cross-reactivity, **Factor B-IN-5** was tested against a panel of purified serine proteases using established enzymatic assays specific for each protease.

General Protocol:

- Individual serine proteases (e.g., thrombin, trypsin, chymotrypsin, etc.) were incubated with their respective specific chromogenic or fluorogenic substrates in an appropriate assay buffer.
- **Factor B-IN-5** was added at a fixed concentration (typically 10  $\mu$ M).
- The enzymatic activity was measured in the presence and absence of the inhibitor using a microplate reader.
- The percentage of inhibition was calculated by comparing the activity in the presence of the inhibitor to the control (vehicle-treated) activity.

## Visualizing the Selectivity Screening Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a Factor B inhibitor.

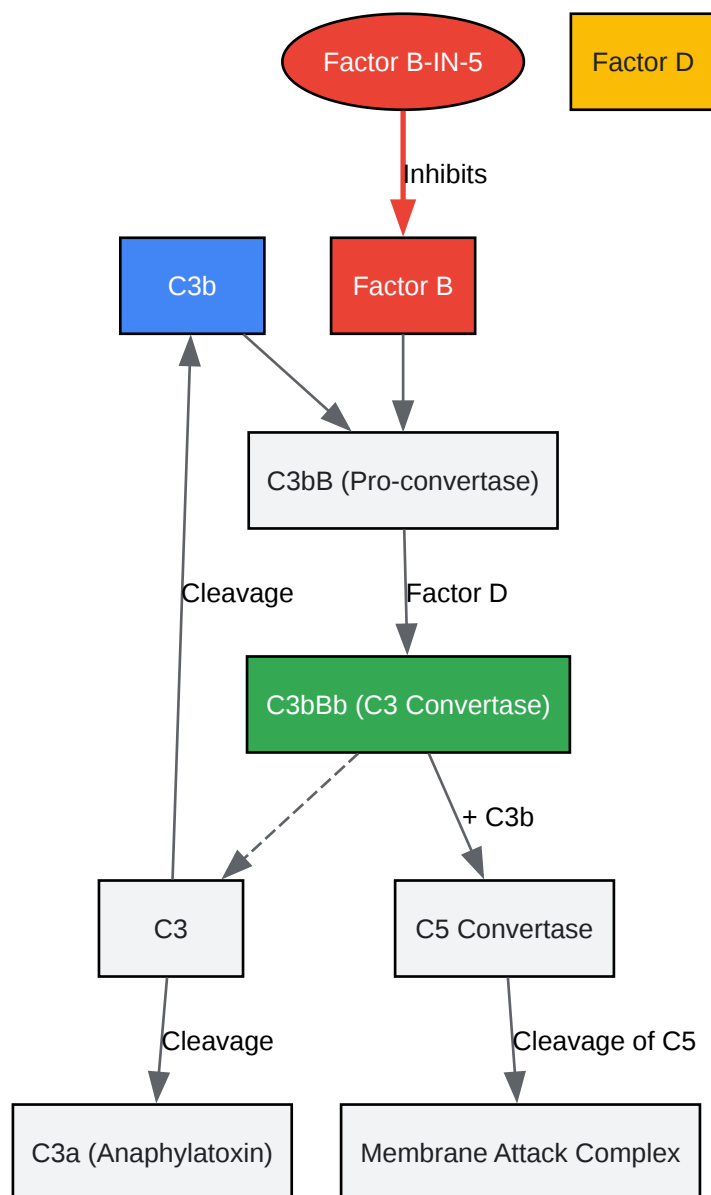


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Caption: Workflow for identifying selective Factor B inhibitors.

## Complement Alternative Pathway and the Role of Factor B

**Factor B-IN-5** specifically targets the alternative pathway of the complement system. The following diagram illustrates the central role of Factor B in this cascade.



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Caption: Role of Factor B in the alternative complement pathway.

In conclusion, the available data robustly supports the high selectivity of **Factor B-IN-5** (LNP023) for Factor B over a wide range of other serine proteases. This makes it an exceptional tool for targeted research into the alternative complement pathway and a promising

candidate for therapeutic development with a reduced likelihood of off-target effects related to the inhibition of other serine proteases.

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## References

- 1. pnas.org [pnas.org]
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